molecular formula C4H6N2O2S2 B100956 5-Aminothiophene-2-sulfonamide CAS No. 17510-79-1

5-Aminothiophene-2-sulfonamide

Cat. No.: B100956
CAS No.: 17510-79-1
M. Wt: 178.2 g/mol
InChI Key: FCIKHUVSUVXRPU-UHFFFAOYSA-N
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Description

5-Aminothiophene-2-sulfonamide is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 5-position and a sulfonamide group at the 2-position

Scientific Research Applications

5-Aminothiophene-2-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminothiophene-2-sulfonamide is similar to that of other sulfonamides. Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Future Directions

The future directions for the research and development of 5-Aminothiophene-2-sulfonamide could involve exploring its potential applications in diverse fields such as pharmaceuticals, agrochemicals, and polymers . Additionally, the development of efficient, environmentally friendly, and economic processes for the preparation of this compound is of great importance in the pharmaceutical industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminothiophene-2-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the condensation reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Chemical Reactions Analysis

Types of Reactions: 5-Aminothiophene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and alcohols are commonly employed.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfonic acids.

    Substitution: Various substituted thiophene derivatives.

Comparison with Similar Compounds

  • Thiophene-2-sulfonamide
  • 5-Aminothiophene-2-carboxamide
  • 5-Aminothiophene-2-carboxylic acid

Comparison: 5-Aminothiophene-2-sulfonamide is unique due to the presence of both an amino group and a sulfonamide group on the thiophene ring.

Properties

IUPAC Name

5-aminothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c5-3-1-2-4(9-3)10(6,7)8/h1-2H,5H2,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIKHUVSUVXRPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 11.3 g (49.6 mmol) of a mixture that consists of 4-nitro-thiophene-2-sulfonyl chloride and 5-nitro-thiophene-2-sulfonyl chloride (ratio: 1.4/1.0) in acetone is added while being stirred to a saturated solution of ammonia in 170 ml of acetone at −35° C. After 30 minutes, the batch is filtered and concentrated by evaporation. The crude product is dissolved without further purification in 100 ml of ethanol. It is mixed with 6 g of Raney nickel and hydrogenated for 8 hours under low pressure at room temperature. The batch is filtered and concentrated by evaporation. 11.7 g of a mixture that consists of 4-amino-thiophene-2-sulfonic acid amide and 5-amino-thiophene-2-sulfonic acid amide is obtained at a ratio of 2:1, which is used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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